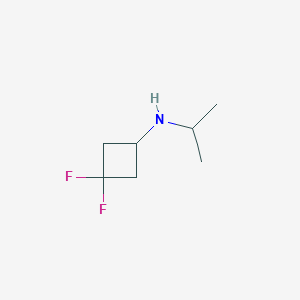

3,3-Difluoro-N-(propan-2-yl)cyclobutan-1-amine

説明

BenchChem offers high-quality 3,3-Difluoro-N-(propan-2-yl)cyclobutan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-Difluoro-N-(propan-2-yl)cyclobutan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3,3-difluoro-N-propan-2-ylcyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2N/c1-5(2)10-6-3-7(8,9)4-6/h5-6,10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZKOJXHFKVUHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1CC(C1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

properties of gem-difluorocyclobutane amine building blocks

An In-depth Technical Guide to gem-Difluorocyclobutane Amine Building Blocks in Modern Drug Discovery

Executive Summary

The strategic incorporation of fluorine into drug candidates has become an indispensable tool in medicinal chemistry, offering a powerful method to modulate key physicochemical and pharmacokinetic properties.[1][2] Among the array of fluorinated motifs, gem-difluorinated saturated rings, particularly gem-difluorocyclobutane amines, have emerged as privileged scaffolds.[3][4][5] This guide provides a comprehensive technical overview of these building blocks for researchers, scientists, and drug development professionals. We will explore their core physicochemical properties—basicity (pKa), lipophilicity (LogP), and conformational behavior—and detail how the introduction of the gem-difluoro moiety imparts unique characteristics. Furthermore, this guide will cover prevalent synthetic methodologies, showcase applications in drug design through case studies, and provide actionable experimental protocols. The central thesis is that the conformationally rigid and electronically distinct nature of gem-difluorocyclobutane amines makes them potent tools for addressing common challenges in drug discovery, such as metabolic instability, off-target toxicity, and suboptimal potency.[3][6]

Introduction: The Strategic Value of Fluorinated Saturated Scaffolds

Modern drug discovery has seen a decisive shift away from flat, aromatic systems towards three-dimensional, saturated scaffolds. This move is driven by the need to access novel chemical space and improve properties such as solubility and metabolic stability.[6] Concurrently, fluorine chemistry has matured, providing medicinal chemists with a versatile toolkit to fine-tune molecular properties. The introduction of fluorine can profoundly influence a molecule's pKa, lipophilicity, membrane permeability, and resistance to metabolic degradation.[1][7]

The gem-difluorocyclobutane motif combines the benefits of both trends. The cyclobutane ring itself is a strained yet stable scaffold that offers conformational restriction, which can pre-organize a molecule for optimal interaction with its biological target.[6] The addition of a gem-difluoro group (-CF2-) introduces a strong dipole and powerful electron-withdrawing effects, serving as a unique bioisostere and a tool to block metabolic "soft spots."[3][8] This guide focuses specifically on the amine derivatives of this scaffold, which are crucial for establishing key salt-bridge interactions and ensuring aqueous solubility.

Core Physicochemical Properties and Their Mechanistic Underpinnings

The utility of gem-difluorocyclobutane amines stems from the predictable, yet nuanced, ways the -CF2- group modulates molecular properties.

Basicity (pKa): The Inductive Effect in Action

The most direct consequence of introducing a gem-difluoro group is a significant reduction in the basicity of the neighboring amine. This is caused by the powerful electron-withdrawing inductive effect of the two fluorine atoms, which destabilizes the protonated form of the amine (the conjugate acid).[9][10][11] Consequently, the equilibrium shifts away from the protonated state, resulting in a lower pKa value compared to the non-fluorinated analogue.[11][12][13] This reduction is typically in the range of 0.3 to 0.5 pKa units.[11][14]

This modulation is a critical tool in drug design. For instance, lowering the pKa of a basic amine can reduce its interaction with off-targets like the hERG channel, a common cause of cardiotoxicity.[3][8]

Table 1: Comparative pKa Values of Cyclobutane Amines

| Compound | Structure | pKa of Conjugate Acid | Reference |

| Cyclobutylamine | (Structure Placeholder) | ~10.7 | (General Value) |

| 3,3-Difluorocyclobutylamine | (Structure Placeholder) | ~9.4 | [12] |

| 2,2-Difluorocyclobutylamine | (Structure Placeholder) | (Value not specified) | [15][16] |

Note: Exact pKa values can vary based on experimental conditions. The trend of pKa reduction upon gem-difluorination is consistent.

Lipophilicity (LogP/LogD): A Complex Interplay of Factors

Unlike the predictable effect on pKa, the impact of gem-difluorination on lipophilicity is highly context-dependent and can be counterintuitive.[9][17] While fluorine is highly electronegative, the introduction of a -CF2- group does not always decrease lipophilicity (LogP). The outcome depends on the overall molecular structure, particularly the spatial orientation of the C-F bonds relative to neighboring C-H bonds and other polar functional groups.[9][12][18]

In some cases, the gem-difluoro group can shield the molecule from solvation, leading to an increase in LogP.[19] In other contexts, particularly when positioned near other polar moieties, it can lead to a decrease in LogP.[11][12] This complexity underscores the importance of experimental measurement rather than relying solely on predictive models.

Table 2: Impact of gem-Difluorination on Lipophilicity (LogP)

| Parent Compound | gem-Difluoro Analogue | ΔLogP (Fluoro - Non-Fluoro) | Observation | Reference |

| Bicyclic Amide Series | β,β-difluorinated | + (Slight Increase) | Lipophilicity increased | [12] |

| Bicyclic Amide Series | γ,γ-difluorinated | - (Decrease) | Lipophilicity decreased | [12] |

| Cyclohexane-derived Amides | 4,4-difluoro | - (Decrease) | Lipophilicity decreased | [19] |

Conformational Restriction and Stability

The cyclobutane ring adopts a puckered, non-planar conformation to relieve torsional strain.[6] The introduction of the sterically demanding and highly electronegative gem-difluoro group further influences this puckering, often stabilizing a specific conformation.[20] This conformational locking can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a target protein, potentially increasing potency and selectivity.[8][20]

Furthermore, the carbon-fluorine bond is exceptionally strong (~116 kcal/mol), making it highly resistant to enzymatic cleavage. Placing a gem-difluoro group at a site susceptible to cytochrome P450-mediated oxidative metabolism is a field-proven strategy to block this pathway, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.[1][3][21] This was a crucial factor in the development of the FDA-approved drug Ivosidenib.[3][8]

Synthetic Strategies for Accessing gem-Difluorocyclobutane Amines

The synthesis of these valuable building blocks has become more streamlined due to the commercial availability of key starting materials, most notably 3,3-difluorocyclobutanone. However, the chemistry is not without its challenges.

Overcoming Synthetic Hurdles

A primary challenge in the functionalization of 3,3-difluorocyclobutanone is its high propensity to undergo HF elimination when treated with common basic nucleophiles like Grignard or organolithium reagents.[3][10] To circumvent this, researchers have successfully employed less basic organometallic reagents. Organolanthanum reagents, in particular, have proven crucial for achieving clean 1,2-addition of carbon nucleophiles to the ketone, providing access to tertiary alcohol intermediates that can be further elaborated.[3][22]

General Synthetic Workflow

A common and effective route to 3-amino-3,3-difluorocyclobutane derivatives involves the conversion of the ketone to an intermediate that can be readily transformed into an amine. The following workflow illustrates a typical sequence.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. enamine.net [enamine.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. enamine.net [enamine.net]

- 5. researchgate.net [researchgate.net]

- 6. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. Effect of <i>gem</i>‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … [ouci.dntb.gov.ua]

- 12. chemrxiv.org [chemrxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]

- 20. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]

- 21. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PubMed [pubmed.ncbi.nlm.nih.gov]

Harnessing the Power of Fluorinated Cyclobutanamines in Modern Medicinal Chemistry

An In-depth Technical Guide:

A Senior Application Scientist's Guide to Synthesis, Properties, and Strategic Implementation

Introduction: The Convergence of Two Powerhouse Motifs

In the landscape of modern drug discovery, medicinal chemists are in a perpetual search for molecular scaffolds that confer superior pharmacological properties. Two strategies have proven exceptionally fruitful: the incorporation of fluorine and the use of conformationally restricted aliphatic rings.[1][2][3] Fluorine, the most electronegative element, offers a unique toolset to modulate a molecule's metabolic stability, basicity (pKa), lipophilicity, and binding affinity through subtle yet profound electronic effects.[4][5][6][7][8][9] Concurrently, saturated carbocycles like cyclobutane have emerged as powerful bioisosteres for traditionally used aromatic rings, providing a three-dimensional architecture that can enhance target engagement, improve solubility, and circumvent metabolic liabilities associated with planar systems.[2][3][10][11]

This guide delves into the synergistic combination of these two approaches: the use of fluorinated cyclobutanamines . These scaffolds are not mere chemical curiosities; they represent a sophisticated strategy for addressing complex challenges in drug design. By merging the metabolic shielding and electronic tuning of fluorine with the rigid, three-dimensional framework of the cyclobutane ring, researchers can unlock novel chemical space and develop drug candidates with optimized pharmacokinetic and pharmacodynamic profiles. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into the synthesis, key physicochemical properties, and strategic applications of this promising class of compounds.

The Strategic Imperative: Why Combine Fluorine with a Cyclobutane Core?

The decision to incorporate a fluorinated cyclobutanamine into a drug candidate is driven by a clear set of design principles aimed at overcoming common developmental hurdles. The value proposition lies in the convergence of benefits from each component.

The Fluorine Advantage: Precision Tuning of Molecular Properties

The strategic placement of fluorine can dramatically alter a molecule's behavior in vivo.

-

Blocking Metabolic "Soft Spots": The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol), making it resistant to cleavage by metabolic enzymes. Introducing fluorine at a site susceptible to cytochrome P450 (CYP) oxidation can effectively block this metabolic pathway, thereby increasing the drug's half-life and systemic exposure.[4][5][6][12]

-

Modulating Basicity (pKa): The potent electron-withdrawing nature of fluorine can significantly lower the pKa of a proximal amine. For a cyclobutanamine, this translates to a lower proportion of the protonated species at physiological pH (7.4). A more neutral molecule generally exhibits enhanced membrane permeability, which can lead to improved oral bioavailability and better penetration of the blood-brain barrier.[5][6][12]

-

Fine-Tuning Lipophilicity: Fluorination's impact on lipophilicity (LogP) is highly context-dependent. While a single fluorine atom can subtly alter LogP, the introduction of a trifluoromethyl (CF3) group generally increases it substantially.[4] This allows chemists to dial in the optimal lipophilicity for a given target, balancing solubility with membrane permeability.[4][5][12][13]

-

Conformational Locking: Through stereoelectronic interactions such as the gauche effect, a C-F bond can influence the conformational preference of the cyclobutane ring. This can "lock" the molecule into its bioactive conformation, the specific three-dimensional shape required for optimal binding to its protein target, thereby increasing potency.[4][8][14]

The Cyclobutane Advantage: Engineering Three-Dimensionality and Rigidity

The cyclobutane scaffold provides a robust, non-planar framework that offers distinct advantages over both flexible alkyl chains and flat aromatic rings.

-

Bioisosteric Replacement for Aromatic Rings: Cyclobutane rings are increasingly validated as effective bioisosteres for phenyl groups.[2][3][10] This substitution can mitigate issues associated with aromatic systems, such as oxidative metabolism and potential off-target effects, while preserving or even improving biological activity.

-

Increased Fsp³ Character: Replacing a planar, sp²-hybridized aromatic ring with a puckered, sp³-hybridized cyclobutane ring increases the molecule's three-dimensionality. A higher fraction of sp³ carbons (Fsp³) is a well-established parameter that correlates with higher clinical success rates, likely due to improved solubility and more specific, complementary interactions with protein binding pockets.[10]

-

Conformational Restriction: Unlike a flexible alkyl chain, the rigid cyclobutane scaffold orients its substituents in well-defined spatial vectors. This pre-organization reduces the entropic penalty upon binding to a target, which can lead to a significant increase in binding affinity.[2][3][11]

Synthesis of Fluorinated Cyclobutanamines: A Practical Workflow

The successful application of these building blocks begins with their efficient and scalable synthesis. While numerous routes exist, a common and reliable strategy involves the introduction of fluorine onto a commercially available cyclobutane core, followed by the installation of the amine functionality, often via a Curtius rearrangement.

General Synthetic Workflow

The following diagram illustrates a representative pathway for the synthesis of 3-fluorocyclobutanamines, starting from a key intermediate, 3-oxocyclobutanecarboxylic acid. This approach allows for the stereoselective synthesis of both cis and trans isomers, which is critical for structure-activity relationship (SAR) studies.

Caption: General synthetic workflow for cis- and trans-3-fluorocyclobutanamines.

Protocol: Multigram Synthesis of trans-3-Fluorocyclobutane-1-carboxylic Acid

This protocol details the synthesis of a key intermediate used to generate the corresponding amine. It is adapted from established methodologies.[15][16][17]

Step 1: Reduction of 3-Oxocyclobutane-1-carboxylic acid

-

To a stirred solution of 3-oxocyclobutane-1-carboxylic acid (1.0 eq) in water at 0 °C, add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Cool the reaction to 0 °C and carefully acidify to pH ~2 with concentrated HCl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a mixture of cis- and trans-3-hydroxycyclobutane-1-carboxylic acid.

Step 2: Diastereomer Separation

-

The separation of cis and trans isomers can often be achieved by fractional crystallization or column chromatography on silica gel. The choice of solvent system for chromatography (e.g., ethyl acetate/hexanes with acetic acid) is critical for good resolution.

Step 3: Deoxyfluorination of trans-3-Hydroxycyclobutane-1-carboxylic Acid

-

Caution: Deoxyfluorination reagents are hazardous and should be handled in a fume hood with appropriate personal protective equipment.

-

To a solution of trans-3-hydroxycyclobutane-1-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C, add diethylaminosulfur trifluoride (DAST, 1.2 eq) dropwise.

-

Stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir for 16 hours.

-

Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the layers and extract the aqueous phase with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield trans-3-fluorocyclobutane-1-carboxylic acid.

Step 4: Curtius Rearrangement to trans-3-Fluorocyclobutanamine

-

To a solution of trans-3-fluorocyclobutane-1-carboxylic acid (1.0 eq) in dry toluene, add diphenylphosphoryl azide (DPPA, 1.1 eq) and triethylamine (1.1 eq).

-

Heat the mixture to 80 °C for 2 hours.

-

Add tert-butanol (2.0 eq) and continue heating at 80 °C for 12 hours to form the Boc-protected amine.

-

Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer and concentrate to obtain the crude Boc-protected intermediate, which can be purified by chromatography.

-

Deprotect the Boc group by dissolving the intermediate in a solution of HCl in dioxane or methanol and stirring at room temperature for 2-4 hours.

-

Concentrate the solvent under reduced pressure to yield trans-3-fluorocyclobutanamine hydrochloride as a solid.[18]

Impact on Physicochemical Properties: A Quantitative Look

The theoretical benefits of incorporating fluorinated cyclobutanamines must be validated by empirical data. Understanding how fluorination patterns affect key drug-like properties is essential for rational design.

| Compound | Structure | pKa (Amine) | cLogP |

| Cyclobutanamine | ~10.4 | 0.40 | |

| trans-3-Fluorocyclobutanamine | ~9.6 | 0.55 | |

| cis-3-Fluorocyclobutanamine | ~9.5 | 0.51 | |

| 1-(Trifluoromethyl)cyclobutanamine | ~8.0 | 1.35 |

Data are representative values compiled from literature and computational models to illustrate trends.[16][19]

Analysis of Physicochemical Trends

-

pKa Reduction: As shown in the table, the introduction of a single fluorine atom in the 3-position reduces the amine's pKa by nearly a full log unit. This is a direct consequence of the fluorine's inductive electron-withdrawing effect. Moving to a more powerfully withdrawing CF₃ group on the same carbon as the amine (the 1-position) causes a dramatic drop in pKa of over two units. This level of modulation allows a chemist to precisely tune the ionization state of the molecule to optimize properties like cell permeability and target engagement.

-

Lipophilicity Increase: Fluorination generally increases lipophilicity. A single fluorine atom has a modest effect, increasing the calculated LogP (cLogP). The trifluoromethyl group, however, imparts a significant hydrophobic character, substantially raising the cLogP. This property can be leveraged to enhance passage through lipid membranes or to fill hydrophobic pockets in a protein binding site.[20] However, for cis-isomers of some fluorinated cyclobutanes, lipophilicity can be lower than anticipated due to conformational effects that alter the molecular surface polarization.[21]

Case Studies in Drug Discovery

The true measure of a chemical scaffold's utility is its successful application in active drug discovery programs. Several companies have utilized fluorinated cyclobutane moieties to overcome specific challenges.

Case Study 1: Histamine H₃ Receptor Antagonists (Pfizer)

-

Compound: PF-03654746

-

Therapeutic Area: Cognitive disorders (e.g., Alzheimer's disease, ADHD)

-

The Challenge: Early lead compounds in the series suffered from poor brain penetration and suboptimal pharmacokinetic properties.

-

The Solution: Researchers at Pfizer systematically explored bioisosteric replacements for a piperidine ring. They discovered that replacing it with a cis-1-amino-3-fluorocyclobutane moiety led to a significant improvement in the overall profile.

-

The Causality: The introduction of the fluorine atom was a key optimization step. It served to lower the basicity of the cyclobutylamine, which is believed to have improved its permeability across the blood-brain barrier.[19] The rigid cyclobutane core also helped to correctly orient the pharmacophoric elements for potent H₃ receptor antagonism. This work exemplifies the use of a fluorinated cyclobutane to enhance CNS exposure.[19]

Case Study 2: 11β-HSD-1 Inhibitors (Merck)

-

Compound: MK-0916

-

Therapeutic Area: Type 2 Diabetes and metabolic syndrome

-

The Challenge: The optimization of potent and selective inhibitors of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD-1) enzyme required careful balancing of physicochemical properties to achieve good oral bioavailability.

-

The Solution: A 3-fluorocyclobutane ring was incorporated into the structure of MK-0916.

-

The Causality: In this context, the fluorinated cyclobutane serves as a rigid, non-metabolizable linker that positions other key binding groups. The fluorine atom likely contributes to the overall physicochemical profile, helping to achieve the desired balance of lipophilicity and polarity required for good absorption and distribution, ultimately leading to improved pharmacokinetic properties.[19]

Essential Protocols for Compound Evaluation

Synthesizing a novel compound is only the first step. Rigorous, reproducible evaluation is critical to understanding its potential as a drug candidate. The following are self-validating protocols for key in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay assesses a compound's susceptibility to metabolism by the major drug-metabolizing enzymes.

Workflow Diagram

Caption: Workflow for the in vitro metabolic stability assay.

Step-by-Step Methodology

-

Preparation: Prepare stock solutions of the test compound (e.g., 10 mM in DMSO) and a positive control (a compound with known metabolic instability, e.g., verapamil). Prepare a working solution of pooled Human Liver Microsomes (HLM) in phosphate buffer (pH 7.4). Prepare an NADPH-regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubation Setup: In a 96-well plate, add the HLM solution and buffer. Add the test compound to achieve a final concentration of 1 µM.

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.

-

Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system. The T=0 time point is taken immediately before this addition.

-

Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in the respective wells by adding a quenching solution (e.g., 2 volumes of ice-cold acetonitrile) containing a suitable internal standard (for LC-MS/MS analysis).

-

Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

-

Data Interpretation: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k.[10]

Conclusion and Future Perspectives

Fluorinated cyclobutanamines represent a powerful and increasingly accessible tool in the medicinal chemist's arsenal. The strategic fusion of fluorine's unique electronic properties with the conformationally rigid, three-dimensional scaffold of cyclobutane allows for the rational design of molecules with enhanced metabolic stability, modulated basicity, and optimized target engagement.[19][22] The case studies of PF-03654746 and MK-0916 demonstrate that this scaffold is not merely a theoretical construct but a field-proven asset for solving real-world drug discovery challenges.[19]

The future will likely see an expansion in the diversity of available fluorinated cyclobutane building blocks, driven by innovations in synthetic chemistry.[23][24] We can anticipate the development of novel methods for installing different fluorine-containing groups (e.g., -CHF₂, -OCF₃) at various positions on the cyclobutane ring, providing even finer control over molecular properties. As our understanding of the interplay between three-dimensional molecular shape and biological function deepens, the application of sophisticated, non-planar scaffolds like fluorinated cyclobutanamines will undoubtedly continue to grow, paving the way for the next generation of safer and more effective medicines.

References

- Priya A, Mahesh Kumar N, Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies.

-

Waghmare, S., Tajane, K., & Shriram, V. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 29(1), 229. [Link]

- Singh, R. P., & Singh, R. K. (Year). Roles of Fluorine in Drug Design and Drug Action. Bentham Science Publishers.

-

The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

-

Pal, R., & Chauhan, P. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(10), 4053-4067. [Link]

-

Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery. ResearchGate. [Link]

- Mykhailiuk, P. K., et al. (2023). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv.

- Patil, V., et al. (2025). The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design.

-

Yadav, M., et al. (2020). Fluorinated scaffolds for antimalarial drug discovery. Expert Opinion on Drug Discovery, 15(6), 725-738. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

-

Approaches to the synthesis of cyclobutane‐derived building blocks bearing a single fluorine atom. ResearchGate. [Link]

-

O'Hagan, D. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 308-319. [Link]

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.

-

Some useful fluoroalkyl‐substituted cyclobutanes. ResearchGate. [Link]

-

van der Kolk, E., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200030. [Link]

-

Yanai, H., et al. (2025). Synthetic Methods for Four-Membered Carbocycles Bearing Emerging Fluorinated Motifs. Chemistry-An Asian Journal. [Link]

- CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.

-

Bioisosteric Replacements. Chemspace. [Link]

-

van der Kolk, E., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]

-

Conformational preference of A) fluorocyclobutane; B) substituted fluorocyclobutylamine. ResearchGate. [Link]

-

Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. ResearchGate. [Link]

-

Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. ResearchGate. [Link]

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]

-

van der Kolk, E., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]

- Novel Synthetic Routes to Fluorinated Heterocycles using the Fluoroiodane Reagent. University of St Andrews Research Portal.

-

Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864. [Link]

-

FDA‐approved drugs containing fluorinated cycloalkane motifs. ResearchGate. [Link]

-

Graham, J., & Weaver, D. F. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 11(6), 955-969. [Link]

-

D'Aria, F., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. International Journal of Molecular Sciences, 24(9), 7728. [Link]

-

Aslam, M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). Pharmaceuticals, 16(8), 1162. [Link]

-

Golzarian, M., et al. (2021). Rational alteration of pharmacokinetics of chiral fluorinated and deuterated derivatives of emixustat for retina therapies. bioRxiv. [Link]

-

Poissy, J., et al. (2018). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research, 51(5), 1234-1244. [Link]

-

Jasiński, M., & Röschenthaler, G. V. (2020). Fluorine-containing drugs approved by the FDA in 2019. Beilstein Journal of Organic Chemistry, 16, 2456-2473. [Link]

Sources

- 1. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 12. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fluorinated scaffolds for antimalarial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. chemrxiv.org [chemrxiv.org]

- 22. ikprress.org [ikprress.org]

- 23. researchgate.net [researchgate.net]

- 24. Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs - PMC [pmc.ncbi.nlm.nih.gov]

The Fluorine Effect in Small Rings: A Technical Guide to 3,3-Difluorocyclobutane Lipophilicity

Executive Summary

This technical guide analyzes the physicochemical properties, specifically lipophilicity (logP/logD), of 3,3-difluorocyclobutane derivatives. Unlike acyclic fluorinated chains where fluorination typically increases lipophilicity, gem-difluorination in small strained rings often results in a lowering of logP relative to the parent hydrocarbon. This phenomenon, driven by the significant molecular dipole moment induced by ring puckering, makes the 3,3-difluorocyclobutane motif a critical bioisostere for modulating solubility and metabolic stability in drug discovery.

Physicochemical Profile: The "Polar Hydrophobe"

Structural Conformation & Puckering

The cyclobutane ring is not planar; it adopts a puckered "butterfly" conformation to relieve torsional strain (eclipsing interactions). The introduction of two fluorine atoms at the 3-position significantly influences this conformation.

-

Puckering Angle: X-ray crystallography and microwave spectroscopy data indicate a puckering angle of approximately 20°–30° for 3,3-difluorocyclobutane derivatives.

-

Dipole Moment: The gem-difluoro group creates a strong local dipole. Because of the puckered geometry, these vectors do not cancel out as effectively as they might in a planar, symmetric system. The resulting molecular dipole is substantial (~2.3–2.6 D), contributing to higher polarity than the non-fluorinated parent.

Lipophilicity (LogP/LogD) Analysis

A common misconception is that fluorine always increases lipophilicity. In the context of 3,3-difluorocyclobutane, the trend is often inverted when compared to the direct hydrocarbon analog.

| Scaffold | LogP Trend (vs. Parent) | Mechanistic Rationale |

| Cyclobutane (Parent) | Baseline | High lipophilicity, low polarity. |

| 3,3-Difluorocyclobutane | Decrease ( | The strong C-F dipoles, exposed by the small ring size and puckering, increase solvation by water molecules (H-bond accepting capability of F). |

| Oxetane | Decrease (Significant) | Oxygen lone pairs act as strong H-bond acceptors; significantly more polar than difluorocyclobutane. |

| 3,3-Dimethyloxetane | Moderate | Methyl groups shield the oxygen, restoring some lipophilicity. |

Key Insight: The 3,3-difluorocyclobutane motif acts as a "lipophilicity brake." It is less lipophilic than a cyclobutane or tert-butyl group, but more lipophilic than an oxetane. This makes it ideal for lowering the logP of a lead compound that is too greasy (logP > 4) without introducing a metabolic soft spot.

Synthetic Accessibility

Reliable access to these motifs is a prerequisite for their use in SAR (Structure-Activity Relationship) studies. Two primary routes dominate the field:

Route A: Deoxofluorination (Laboratory Scale)

This route is standard for converting ketones to gem-difluorides.

-

Precursor: 3-Oxocyclobutanecarboxylic acid (or esters).[2]

-

Reagent: DAST (Diethylaminosulfur trifluoride), Deoxo-Fluor, or XtalFluor-E.

-

Conditions: DCM, 0°C to RT.

-

Critical Note: 3-Oxocyclobutanone derivatives are prone to Baeyer-Villiger oxidation or polymerization; controlled temperature is vital.

Route B: [2+2] Cycloaddition (Industrial/Scale-Up)

For multigram to kilogram synthesis, the [2+2] cycloaddition of fluorinated olefins is preferred due to lower cost and safety (avoiding DAST).

-

Reagents: 1,1-Dichloro-2,2-difluoroethylene + Methyl acrylate.[3]

-

Mechanism: Thermal [2+2] cycloaddition followed by reductive dechlorination (Zn/AcOH or H2/Pd).

-

Yield: High, scalable.

Bioisosteric Applications & Metabolic Stability[1][4][5]

The Metabolic Shield

Replacing a tert-butyl or cyclohexyl group with a 3,3-difluorocyclobutane moiety often improves metabolic stability.

-

Mechanism: The C-F bond is stronger (approx. 116 kcal/mol) than the C-H bond (~99 kcal/mol), resisting Cytochrome P450-mediated oxidation.

-

Lipophilicity Modulation: By lowering logP (relative to t-Bu), the compound is less likely to partition into the lipophilic active sites of metabolic enzymes, reducing intrinsic clearance (

).

Bioisostere Decision Matrix

Use the following logic to determine if this motif is appropriate for your lead optimization:

-

Is the current lead too lipophilic (cLogP > 4)?

-

Yes: Consider 3,3-difluorocyclobutane to lower logP by ~0.4 units.

-

-

Is there a metabolic soft spot on the aliphatic ring?

-

Yes: Fluorination at the 3-position blocks oxidation.

-

-

Is the vector important?

-

Yes: The puckered ring (angle ~25°) mimics the spatial projection of isopropyl or tert-butyl groups better than the planar oxetane.

-

Experimental Protocols

LogP Determination (Shake-Flask / HPLC Method)

Objective: To accurately measure the partition coefficient of a 3,3-difluorocyclobutane derivative.

Protocol:

-

Preparation: Prepare a saturated solution of n-octanol and water (phosphate buffer pH 7.4 for LogD).

-

Equilibration: Dissolve the test compound (1 mg) in the octanol phase.

-

Partitioning: Add an equal volume of the aqueous phase. Shake vigorously for 1 hour at 25°C. Centrifuge to separate phases.

-

Quantification: Analyze both phases using HPLC-UV or LC-MS/MS.

-

Calculation:

Validation Check:

-

Always run a reference standard (e.g., Toluene, LogP 2.7) alongside.

-

For fluorinated compounds, ensure the LC-MS ionization method (ESI/APCI) is sensitive to the specific derivative, as fluorine can suppress ionization in some modes.

References

-

Synthesis and Physicochemical Properties of Functionalized gem-Difluorocyclobutanes. Journal of Organic Chemistry.

-

CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of Medicinal Chemistry.

-

Measured LogP values for derivatives and parent cyclobutanes. ResearchGate.

-

Microwave Spectrum and Ring-Puckering Vibration in 1,1-Difluorocyclobutane. The Journal of Chemical Physics.

-

3,3-Difluorocyclobutane Carboxylic Acid Synthesis. ChemicalBook.

Sources

An In-Depth Technical Guide to 3,3-Difluoro-N-isopropylcyclobutanamine HCl: Synthesis, Quality Control, and Supplier Sourcing for Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorinated motifs into molecular scaffolds is a cornerstone of modern medicinal chemistry. The gem-difluoro group, in particular, offers a unique combination of metabolic stability, modulated lipophilicity, and conformational constraint, making it a highly sought-after feature in the design of novel therapeutics. 3,3-Difluoro-N-isopropylcyclobutanamine hydrochloride is a key building block that embodies these desirable characteristics. Its compact and rigid cyclobutane core, substituted with a polar gem-difluoro group and a secondary amine, provides a versatile platform for the synthesis of innovative drug candidates, including kinase inhibitors and antiviral agents.[1][2]

This in-depth technical guide serves as a comprehensive resource for researchers and drug development professionals. It provides a detailed exploration of the synthesis of 3,3-Difluoro-N-isopropylcyclobutanamine HCl, robust analytical methodologies for its quality control, and a curated list of suppliers for its precursors. The protocols and analytical methods presented herein are designed to be self-validating, ensuring scientific integrity and reproducibility in the laboratory.

I. Sourcing of Key Starting Materials

The successful synthesis of 3,3-Difluoro-N-isopropylcyclobutanamine HCl is predicated on the availability of high-purity starting materials. The primary precursors for the proposed synthetic route are 3,3-difluorocyclobutanone and isopropylamine.

Table 1: Key Starting Materials and Potential Suppliers

| Chemical Name | CAS Number | Molecular Formula | Potential Suppliers |

| 3,3-difluorocyclobutanone | 1273564-99-0 | C₄H₄F₂O | ChemicalBook[3], Fluorochem[4], Sigma-Aldrich[5][6], Manchester Organics[7] |

| Isopropylamine | 75-31-0 | C₃H₉N | GJ Chemical[8], Simson Pharma Limited, Chemicalbull[9], Sigma-Aldrich[10], Otto Chemie Pvt. Ltd.[11] |

II. Proposed Synthesis via Reductive Amination

The most direct and efficient synthetic route to 3,3-Difluoro-N-isopropylcyclobutanamine HCl is the reductive amination of 3,3-difluorocyclobutanone with isopropylamine. This one-pot reaction proceeds through the formation of an intermediate iminium ion, which is then reduced in situ to the desired secondary amine. The final step involves the formation of the hydrochloride salt.

Detailed Experimental Protocol

Materials:

-

3,3-difluorocyclobutanone (1.0 eq)

-

Isopropylamine (1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (2M in diethyl ether)

-

Diethyl ether

-

Methanol

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert nitrogen atmosphere, add 3,3-difluorocyclobutanone (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.5 M.

-

Amine Addition: Add isopropylamine (1.2 eq) to the stirred solution at room temperature.

-

Iminium Formation: Stir the mixture for 30-60 minutes at room temperature to facilitate the formation of the intermediate iminium ion.

-

Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. An exotherm may be observed.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

-

Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification of the Free Base: Filter the mixture and concentrate the filtrate under reduced pressure. The crude free base can be purified by flash column chromatography on silica gel if necessary.

-

Salt Formation: Dissolve the purified free base in a minimal amount of diethyl ether or methanol. Add a 2M solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete.

-

Isolation of the HCl Salt: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 3,3-Difluoro-N-isopropylcyclobutanamine HCl as a solid.

III. Quality Control and Analytical Methods

Rigorous quality control is essential to ensure the purity and identity of 3,3-Difluoro-N-isopropylcyclobutanamine HCl for its use in pharmaceutical research and development. A combination of chromatographic and spectroscopic techniques should be employed.

Sources

- 1. CAS 637031-93-7: 3,3-difluorocyclobutanamine hydrochloride [cymitquimica.com]

- 2. 3,3-DIFLUOROCYCLOBUTANAMINE HYDROCHLORIDE | 637031-93-7 [chemicalbook.com]

- 3. 3,3-difluorocyclobutanone | 1273564-99-0 [chemicalbook.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 3,3-Difluorocyclobutanone | 1273564-99-0 [sigmaaldrich.com]

- 6. 3,3-Difluorocyclobutanone | 1273564-99-0 [sigmaaldrich.com]

- 7. manchesterorganics.com [manchesterorganics.com]

- 8. Isopropylamine Supplier and Distributor | Buy Isopropylamine Bulk, Drums, LTL at GJ Chemical [gjchemical.com]

- 9. Buy Isopropylamine From Industrial Bulk Amine Chemicals Supplier [chemicalbull.com]

- 10. 异丙胺 ≥99.5% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Isopropylamine, 99% 75-31-0 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

Application Notes and Protocols for the Safe Handling of Volatile Fluorinated Alkyl Amines

Abstract

Volatile fluorinated alkyl amines represent a class of compounds with increasing importance in pharmaceutical and materials science research. Their unique properties, derived from the combined characteristics of an amine functional group and fluorine substitution, also present a complex safety profile. High volatility increases the risk of inhalation exposure, while the presence of fluorine can impart significant, and sometimes unique, toxicity and corrosivity. This guide provides a detailed framework for the safe handling, use, and disposal of these materials, grounded in established safety principles and authoritative guidelines. The protocols herein are designed to empower researchers to manage the risks associated with these reactive compounds through robust engineering controls, appropriate personal protective equipment, and stringent standard operating procedures.

Introduction: The Duality of Utility and Hazard

The incorporation of fluorine into alkyl amines can drastically alter their physicochemical properties, often leading to enhanced metabolic stability, modulated basicity (pKa), and unique conformational preferences.[1] These attributes are highly desirable in drug development and advanced material design. However, this chemical modification introduces a dual-hazard nature that demands rigorous safety protocols.

-

Volatility and Inhalation Risk : The "alkyl amine" component often implies significant vapor pressure, making these compounds an occupational health hazard through inhalation.[2] Vapors can accumulate in poorly ventilated areas, leading to systemic exposure.[3]

-

Fluorine-Specific Toxicity : The "fluorinated" aspect introduces complex toxicological risks. Metabolism of certain fluorinated compounds can release toxic byproducts such as fluoride ions or even highly toxic fluoroacetic acid.[1][4] Furthermore, fluorine's high electronegativity can increase the corrosivity of the amine, posing a severe risk of chemical burns to the skin, eyes, and respiratory tract.[5][6][7][8] Some fluorinated compounds are known to be surprisingly toxic, and seemingly small structural changes can lead to large differences in hazard levels.[9]

This document serves as a comprehensive guide to mitigating these risks. It is imperative that every researcher handling these substances reviews the specific Safety Data Sheet (SDS) for the compound in use, as hazards can vary significantly within this chemical class.[10][11]

Hazard Analysis and Risk Mitigation

A thorough risk assessment must precede any experiment. The primary routes of exposure are inhalation, skin/eye contact, and ingestion.[12]

Engineering Controls: The First Line of Defense

Engineering controls are the most critical element in preventing exposure. Reliance on personal protective equipment alone is insufficient.

-

Chemical Fume Hood : All manipulations of volatile fluorinated alkyl amines—including weighing, transferring, and use in reactions—must be performed inside a certified chemical fume hood.[13][14] This prevents the accumulation of flammable or toxic vapors in the laboratory.[3]

-

Ventilation : The laboratory should have a minimum of six air changes per hour to ensure adequate general ventilation.[15] Local exhaust ventilation should be used for any equipment that might release vapors.[16]

-

Safety Equipment : An eyewash station and safety shower must be readily accessible and tested regularly.[13][17]

Incompatibility Hazards

Fluorinated alkyl amines can react violently with a range of chemicals. Always consult the SDS for specific incompatibilities. General incompatibilities include:

-

Strong Oxidizing Agents : Can lead to vigorous or explosive reactions.[12][18]

-

Acids and Acid Chlorides : Can cause a violent exothermic neutralization reaction.[19]

-

Heat and Ignition Sources : Vapors can form explosive mixtures with air.[5][20] Keep all containers away from open flames, hot surfaces, and spark-producing equipment.[3]

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE must account for the dual corrosive and potentially systemic hazards of these chemicals. Always inspect PPE for damage before each use.[21]

| Protection Type | Specification and Rationale | Authoritative Sources |

| Hand Protection | Double Gloving Recommended. Inner Glove: Nitrile (for splash protection and dexterity).Outer Glove: Neoprene or Butyl Rubber. These materials offer superior resistance to a broader range of chemicals, including amines and corrosive substances. PVC gloves are also effective against amines. | [5][6][13][22] |

| Eye & Face Protection | Chemical Splash Goggles AND a Face Shield. Goggles provide a seal around the eyes to protect from splashes and vapors. A full-face shield is required when handling larger quantities (>50 mL) or during procedures with a high splash potential to protect the entire face. | [6][23][24] |

| Body Protection | Flame-Resistant (FR) Lab Coat or Chemical-Resistant Apron over 100% cotton clothing. A lab coat protects skin and personal clothing from splashes.[23] Synthetic clothing should be avoided as it can melt onto the skin in a fire.[3] For large-scale work, a chemical-resistant apron or suit is necessary.[24] | [3][5][13] |

| Respiratory Protection | Required if engineering controls are insufficient or during spill cleanup. A NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge is typically required. A full-face respirator offers the added benefit of eye protection. A complete respiratory protection program, including fit testing and medical evaluation, is mandatory for respirator use. | [13][14][22][23] |

| Foot Protection | Closed-toe, chemical-resistant shoes. Perforated shoes or sandals are strictly forbidden in the laboratory.[13] | [13][21] |

Experimental Protocols: Step-by-Step Methodologies

Adherence to a strict, pre-approved protocol is essential for safety. Do not deviate from the plan.

Protocol 4.1: Weighing and Transferring Volatile Liquids

Causality : This protocol is designed to prevent the release of volatile vapors and avoid direct contact with the corrosive liquid.

-

Preparation : Don all required PPE as specified in Section 3. Ensure the chemical fume hood sash is at the lowest practical height.

-

Staging : Place a tared, sealed receiving flask, a beaker with a neutralizing agent (e.g., sodium bisulfate for basic amines), and all necessary equipment (syringes, cannulas) inside the fume hood.

-

Transfer : Use a syringe or cannula for liquid transfers. Never pour volatile fluorinated alkyl amines in an open vessel. This minimizes the surface area for evaporation and reduces vapor release.

-

Weighing : If weighing is required, transfer the liquid into a sealed container inside the hood. Close the container tightly before removing it to the balance. If the balance is outside the hood, re-tare the empty sealed container first, perform the transfer in the hood, and then weigh the sealed container. This prevents vapor release near the user's breathing zone.

-

Cleanup : Decontaminate the syringe/cannula by rinsing it with an appropriate solvent followed by a neutralizing solution, all within the fume hood. Dispose of the rinsate as hazardous waste.

-

Final Check : Ensure the primary container is tightly sealed, clean on the outside, and returned to its designated storage location.

Diagram: Workflow for Safe Transfer

Caption: Workflow for transferring volatile fluorinated alkyl amines.

Emergency Procedures: A Self-Validating Response

Immediate and correct action is critical in an emergency.

Exposure Response

| Exposure Type | Immediate Action Protocol | Authoritative Sources |

| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes in a safety shower.[17]2. Remove all contaminated clothing while flushing. Do not pull tight clothing over the head.[25]3. Crucially , after initial flushing, apply 2.5% calcium gluconate gel to the affected area. The fluoride component can cause deep, painful burns that require specific treatment.[7]4. Seek immediate medical attention. | [3][7][17][25] |

| Eye Contact | 1. Immediately flush eyes with water at an eyewash station for at least 15-30 minutes.[7][17]2. Keep eyelids open and "roll" the eyes to ensure the entire surface is rinsed.[17]3. Remove contact lenses after the first 5 minutes of flushing.[25]4. Seek immediate medical attention. | [7][17][25] |

| Inhalation | 1. Immediately move the affected person to fresh air.[16][19]2. If breathing has stopped, perform assisted breathing.[25]3. Seek immediate medical attention. Overexposure can cause severe respiratory damage and pulmonary edema.[7][12] | [7][12][16][19][25] |

| Ingestion | 1. Do NOT induce vomiting. [16]2. Rinse the mouth with water.[16]3. Call a poison control center (800-222-1222) or seek immediate medical attention.[26] | [16][19][26] |

Spill Response

-

Minor Spill (<100 mL, contained in a fume hood):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE (including respirator), contain the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.[13]

-

Use a neutralizing agent if appropriate (e.g., sodium carbonate for acidic spills, sodium bisulfate for basic spills).

-

Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

-

Decontaminate the area with a suitable solvent, followed by soap and water.[13]

-

-

Major Spill (>100 mL or outside a fume hood):

-

Evacuate the laboratory immediately.[13]

-

Alert others and activate the fire alarm if the substance is flammable.

-

Close the laboratory doors to contain the vapors.

-

Call emergency services (e.g., 911) and the institution's Environmental Health & Safety (EHS) department.

-

Do not re-enter the area. Allow the trained HAZMAT team to handle the cleanup.

-

Diagram: Emergency Response Logic

Caption: Decision tree for handling emergency incidents.

Storage and Waste Disposal

Storage

-

Store in a tightly closed, original container in a cool, dry, well-ventilated area.[5][13]

-

Store away from incompatible materials, particularly acids and oxidizers.[19]

-

Use a designated, labeled secondary containment bin.[27][28]

-

If flammable, store in a rated flammable storage cabinet.

Waste Disposal

Disposal of fluorinated compounds is subject to stringent environmental regulations.[29][30]

-

Segregation : Never mix fluorinated amine waste with other waste streams. Keep it in a dedicated, compatible, and clearly labeled hazardous waste container.[27]

-

Container : The waste container must be in good condition, compatible with the chemical, and kept tightly closed except when adding waste.[31] The container must not be filled beyond 90% capacity.[31]

-

Labeling : Label the waste container with "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., "Corrosive," "Flammable," "Toxic").[27]

-

Pickup : Contact your institution's EHS department for hazardous waste pickup. Do not pour any amount of fluorinated alkyl amines down the drain.[31]

-

Empty Containers : Thoroughly rinse empty containers with a suitable solvent (e.g., methanol or isopropanol) three times. Collect all rinsate as hazardous waste.[27] Deface the label on the empty container before disposal.[27]

References

-

Worker Exposures to Volatile Amines . Occupational Safety and Health Administration. [Link]

-

Fluorine - NIOSH Pocket Guide to Chemical Hazards . Centers for Disease Control and Prevention. [Link]

-

Appendix L – What to Do in a Chemical Emergency . U.S. Environmental Protection Agency. [Link]

-

Personal Protective Equipment . Organisation for the Prohibition of Chemical Weapons. [Link]

-

Chemical Emergencies, Exposures, and Spills . Florida State University Environmental Health and Safety. [Link]

-

Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide . Lab Manager. [Link]

-

NIOSH Pocket Guide to Chemical Hazards - Sodium fluoride (as F) . Centers for Disease Control and Prevention. [Link]

-

Worker exposures to volatile amines . J. J. Keller® Compliance Network. [Link]

-

Essential PPE for Protection Against Liquid Chemicals . SafetyCulture. [Link]

-

Fluorine - IDLH . Centers for Disease Control and Prevention. [Link]

-

Alkylamines: Hazard and Safety A Detail Guide . CloudSDS. [Link]

-

OSHA Method 40: Methylamine . U.S. Environmental Protection Agency. [Link]

-

What to do in a chemical emergency . GOV.UK. [Link]

-

MATERIAL SAFETY DATA SHEET - Tri-iso . Tri-iso. [Link]

-

What to Do in a Chemical Emergency . Centers for Disease Control and Prevention. [Link]

-

Emergency Procedures for Incidents Involving Chemicals . University of Kentucky Research Safety. [Link]

-

Personal Protective Equipment Selection Guide . University of Arizona Research Laboratory & Safety Services. [Link]

-

NIOSH Method 7906: Fluorides, Aerosol and Gas, by IC . U.S. Environmental Protection Agency. [Link]

-

The Dark Side of Fluorine . ACS Medicinal Chemistry Letters. [Link]

-

RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY . University of California, Santa Cruz. [Link]

-

Fluorides - IDLH . Centers for Disease Control and Prevention. [Link]

-

Working with Chemicals - Prudent Practices in the Laboratory . National Institutes of Health. [Link]

-

Hazardous Waste Disposal Guide . Northwestern University Office for Research Safety. [Link]

-

Metabolism and Toxicity of Fluorine Compounds . ACS Chemical Toxicology. [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . ACS Chemical Health & Safety. [Link]

-

Fluorine Safety . Princeton University Environmental Health and Safety. [Link]

-

Toxicology of Fluoro-olefins . ResearchGate. [Link]

-

Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS . U.S. Environmental Protection Agency. [Link]

-

Guide to the Safe Handling of Fluoropolymer Resins . The Plastics Industry Association. [Link]

-

Chemical Aspects of Human and Environmental Overload with Fluorine . ACS Chemical Reviews. [Link]

-

Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]

-

Flammable Liquids . University of Illinois Division of Research Safety. [Link]

-

EPA Issues Interim Guidance on PFAS Destruction and Disposal . Holland & Hart LLP. [Link]

-

CHEMICAL WASTE ACCUMULATION AND DISPOSAL AT NIST-GAITHERSBURG . National Institute of Standards and Technology. [Link]

-

Reducing Human Exposure to Highly Fluorinated Chemicals to Protect Public Health . American Journal of Public Health. [Link]

-

Fluorinated Chemicals and the Impacts of Anthropogenic Use . ResearchGate. [Link]

Sources

- 1. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lcms.cz [lcms.cz]

- 3. Flammable Liquids | Division of Research Safety | Illinois [drs.illinois.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. One moment, please... [cloudsds.com]

- 6. tri-iso.com [tri-iso.com]

- 7. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 8. FLUORINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. researchgate.net [researchgate.net]

- 10. Worker Exposures to Volatile Amines | Occupational Safety and Health Administration [osha.gov]

- 11. Federal & State Regulations | Worker exposures to volatile amines | J. J. Keller® Compliance Network [jjkellercompliancenetwork.com]

- 12. CDC - NIOSH Pocket Guide to Chemical Hazards - Fluorine [cdc.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. theic2.org [theic2.org]

- 16. chemical.kao.com [chemical.kao.com]

- 17. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

- 18. Fluorinated Organic Compounds | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 19. fishersci.com [fishersci.com]

- 20. alkylamines.com [alkylamines.com]

- 21. artsci.usu.edu [artsci.usu.edu]

- 22. research.arizona.edu [research.arizona.edu]

- 23. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]

- 24. marketplace.safetyculture.com [marketplace.safetyculture.com]

- 25. epa.gov [epa.gov]

- 26. What to Do in a Chemical Emergency | Chemical Emergencies | CDC [cdc.gov]

- 27. nswai.org [nswai.org]

- 28. nist.gov [nist.gov]

- 29. epa.gov [epa.gov]

- 30. EPA Issues Interim Guidance on PFAS Destruction and Disposal | Holland & Hart LLP [hollandhart.com]

- 31. ethz.ch [ethz.ch]

Technical Support Center: Purification of 3,3-Difluoro-N-(propan-2-yl)cyclobutan-1-amine Free Base

Welcome to the technical support guide for the purification of 3,3-Difluoro-N-(propan-2-yl)cyclobutan-1-amine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in obtaining this valuable building block with high purity. The unique physicochemical properties of fluorinated amines present specific challenges during purification, which this guide aims to address with practical, field-proven solutions.

Section 1: Understanding the Molecule and Common Challenges

3,3-Difluoro-N-(propan-2-yl)cyclobutan-1-amine is a fluorinated aliphatic amine. The presence of the gem-difluoro group on the cyclobutane ring significantly alters the molecule's basicity and polarity compared to its non-fluorinated analogs[1]. The N-isopropyl group adds steric bulk and increases lipophilicity. As a free base, it is expected to be a liquid at room temperature, similar to its parent compound, 3,3-difluorocyclobutanamine, which has a boiling point of 85-87 °C[2].

Core Purification Challenges:

-

Basicity: The amine functionality can lead to strong interactions with acidic stationary phases (like silica gel), causing tailing and poor separation during chromatography.

-

Volatility: While the N-isopropyl group raises the boiling point compared to the parent amine, it may still be sufficiently volatile to warrant careful handling during solvent removal.

-

Thermal and Chemical Stability: Fluorinated compounds and amines can be susceptible to degradation under harsh conditions, such as high temperatures or exposure to atmospheric CO2 and oxygen. The hydrochloride salt form is often used to improve storage stability[3][4].

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section is designed in a question-and-answer format to directly address common issues encountered during purification.

FAQ 1: Initial Purity Assessment & Impurity Profile

Question: What are the most probable impurities I should expect in my crude 3,3-Difluoro-N-(propan-2-yl)cyclobutan-1-amine sample?

Answer: The impurity profile is highly dependent on the synthetic route, which typically involves the reductive amination of 3,3-difluorocyclobutanone with isopropylamine. Based on this, you should anticipate:

-

Unreacted Starting Materials: Residual 3,3-difluorocyclobutanone and isopropylamine.

-

Reaction Intermediates: The corresponding imine intermediate.

-

Byproducts: The alcohol byproduct, 3,3-difluoro-N-(propan-2-yl)cyclobutanol, from over-reduction.

-

Solvent and Reagents: Residual reaction solvents and catalysts.

Understanding these potential impurities is critical for selecting the appropriate purification strategy. For instance, highly volatile impurities like isopropylamine can often be removed under reduced pressure, while non-volatile byproducts may require chromatography or distillation.

FAQ 2: Choosing the Right Primary Purification Method

Question: Should I use distillation or column chromatography to purify my compound?

Answer: The optimal choice depends on the scale of your reaction and the nature of the impurities.

-

Vacuum Distillation is the preferred method for purifying moderate to large quantities (>5 g) of liquid amines, especially when removing impurities with significantly different boiling points.[5][6] It is highly effective for removing non-volatile baseline impurities and residual high-boiling solvents.

-

Flash Column Chromatography is ideal for smaller scales or when impurities have boiling points very close to the product. It offers high resolution for separating compounds based on polarity.[7][8]

Below is a decision workflow to guide your choice:

Caption: Purification Method Decision Workflow.

Section 3: Troubleshooting Guide: Vacuum Distillation

Vacuum distillation is an excellent technique for purifying thermally sensitive liquids by lowering their boiling point.[6][9][10]

Question: My compound is turning dark in the distillation flask upon heating, even under vacuum. What is causing this and how can I prevent it?

Answer: Darkening is a clear sign of thermal decomposition. Amines can also be sensitive to air oxidation at elevated temperatures.

Troubleshooting Steps:

-

Improve the Vacuum: Ensure your vacuum system is capable of reaching a low pressure (e.g., <1 mmHg). A lower pressure will further decrease the boiling point, requiring less heat.[9]

-

Use an Inert Atmosphere: Before starting the distillation, ensure the apparatus is thoroughly purged with an inert gas like nitrogen or argon to remove all oxygen.

-

Precise Temperature Control: Use a heating mantle with a temperature controller and a stir bar for even heat distribution. Avoid overheating. The goal is a slow, steady distillation.

-

Minimize Distillation Time: Once the desired fraction begins to distill, collect it efficiently. Prolonged heating, even at lower temperatures, can lead to decomposition.

| Problem | Potential Cause | Solution |

| Bumping/Unstable Boiling | Lack of nucleation sites. | Add a magnetic stir bar or boiling chips to the distillation flask. |

| Poor Separation | Impurity has a close boiling point. | Use a short-path distillation head or a fractionating column (e.g., Vigreux) to increase theoretical plates.[5] |

| No Product Distilling | Vacuum is too high, or temperature is too low. | Check for leaks in the system. Gradually and cautiously increase the heat. Use a nomograph to estimate the boiling point at your current pressure.[9] |

Protocol 1: Fractional Vacuum Distillation

-

Apparatus Setup: Assemble a fractional distillation apparatus using clean, dry glassware. Include a short Vigreux column between the distillation flask and the condenser. Ensure all joints are properly sealed with vacuum grease.

-

System Purge: Add the crude amine and a magnetic stir bar to the distillation flask. Seal the system and purge with nitrogen or argon for 5-10 minutes.

-

Apply Vacuum: Slowly apply vacuum from a vacuum pump, ensuring the system is stable.

-

Heating: Begin stirring and gently heat the flask using a heating mantle.

-

Collect Fractions: Collect any low-boiling impurities as a forerun. Once the temperature stabilizes at the head of the column, switch to a clean receiving flask and collect the main product fraction over a narrow temperature range.

-

Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature before releasing the vacuum.

Section 4: Troubleshooting Guide: Flash Column Chromatography

Question: My amine product is streaking badly on the silica gel column, resulting in poor separation and low yield. How do I resolve this?

Answer: This is a classic problem caused by the strong interaction between the basic amine and the acidic silanol groups on the silica surface.[11][12]

Troubleshooting Workflow:

Caption: Troubleshooting Amine Streaking in Chromatography.

Why this works: Adding a basic modifier like triethylamine (TEA) or ammonium hydroxide (NH₄OH) to the mobile phase serves a dual purpose. It deactivates the acidic silica surface by protonating and occupying the active sites, and it ensures the amine product remains in its neutral, less polar free base form, allowing for smooth elution.[11]

Recommended Solvent Systems

| Solvent System | Typical Ratio (v/v/v) | Comments |

| Dichloromethane / Methanol / NH₄OH | 95 : 4.5 : 0.5 to 90 : 9 : 1 | An excellent general-purpose system for polar amines. The methanol increases polarity while the ammonia prevents streaking.[11] |

| Ethyl Acetate / Heptane / TEA | Gradient (e.g., 10% to 50% EtOAc) + 1% TEA | A less polar system suitable for amines that are more lipophilic. The triethylamine (TEA) acts as the basic modifier. |

Protocol 2: Flash Column Chromatography with Basic Modifier

-

Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 95:4.5:0.5 DCM/MeOH/NH₄OH). It is crucial that the eluent used to pack the column already contains the basic modifier.

-

Column Packing: Pack the column with the slurry, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like pure DCM. Adsorb this solution onto a small amount of silica gel, dry it under reduced pressure, and carefully load the resulting dry powder onto the top of the packed column. This "dry loading" technique often results in sharper bands.

-

Elution: Begin eluting with your starting solvent system. Collect fractions and monitor them by thin-layer chromatography (TLC).

-

Gradient (Optional): If the product is slow to elute, you can gradually increase the percentage of the polar solvent (e.g., methanol) in your mobile phase.

-

Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Be mindful that triethylamine has a boiling point of 89.5 °C and may require co-evaporation with a lower-boiling solvent like dichloromethane to be fully removed.

Section 5: Post-Purification Handling and Storage

Question: How should I store my purified 3,3-Difluoro-N-(propan-2-yl)cyclobutan-1-amine free base to ensure its stability?

Answer: As a free base, the compound is susceptible to degradation from atmospheric components. Proper storage is essential to maintain its purity.

-

Atmosphere: Store under an inert atmosphere (argon or nitrogen).

-

Temperature: Store in a freezer (-20 °C) or refrigerator (2-8 °C) to slow down potential degradation pathways.

-

Container: Use a tightly sealed amber glass vial or bottle to protect from light and moisture.

For long-term storage or if the free base shows signs of instability, consider converting it to its hydrochloride salt, which is generally a more stable, crystalline solid.[3][4][13]

References

- China 3,3-Difluorocyclobutanamine Hydrochloride丨CAS 637031-93-7 Manufacturers Suppliers Factory - LEAPCHEM. (n.d.).

- DISTILLATION. (n.d.).

- Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes - ChemRxiv. (n.d.).

- CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC. (n.d.).

- STRAIN-ENABLED PHOSPHINATION AND FLUORINATION REACTIONS by John A. Milligan BS, Allegheny College - D-Scholarship@Pitt. (2018, March 8).

- 3,3-Difluorocyclobutanamine Hydrochloride - LGC Standards. (n.d.).

- Purification: Distillation at Reduced Pressures - Department of Chemistry : University of Rochester. (n.d.).

- Process for separating mixtures of crude, water-containing amines originating from the amine synthesis. (n.d.). Google Patents.

- Distillation - Free Sketchy MCAT Lesson. (n.d.).

- 3,3-difluoro-1-(prop-2-en-1-yl)cyclobutan-1-amine hydrochloride - PubChemLite. (n.d.).

- Distillation Of A Product From A Reaction | The Chemistry Blog - Buy Chemicals Online. (2023, January 18).

- Protein purification troubleshooting guide. (n.d.).

- CAS 637031-93-7: 3,3-difluorocyclobutanamine hydrochloride - CymitQuimica. (n.d.).

- 3,3-DIFLUOROCYCLOBUTANAMINE HYDROCHLORIDE | 637031-93-7 - ChemicalBook. (2025, July 24).

- A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid - ResearchGate. (2025, August 7).

- 3,3-Difluorocyclobutan-1-amine | 791061-00-2 - Sigma-Aldrich. (n.d.).

- Synthesis of Fluorinated Amines: A Personal Account - PMC - NIH. (n.d.).

- New Methods for the Construction of Fluorinated Cyclic Amines and Amides - Nottingham ePrints. (n.d.).

- Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines - ResearchGate. (2025, August 6).

- 3,3-difluoro-N-methylcyclobutan-1-amine hydrochloride | C5H10ClF2N - PubChem. (n.d.).

- Metal-free fluorination strategy for amines: a sustainable and scalable one-pot synthesis of difluoramines via Selectfluor. (n.d.).

- Studies on fluorofunctionalization of some functionalized alkene scaffolds. (2024, January 6).

- Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - SG. (n.d.).

- Troubleshooting Guide for Affinity Chromatography of Tagged Proteins - MilliporeSigma. (n.d.).

- Cyclobutanamine, 3,3-difluoro- (9CI) 791061-00-2 wiki - Guidechem. (n.d.).

- 3,3-Difluorocyclobutanamine Hydrochloride | 637031-93-7 | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.).

- Impurity Occurrence and Removal in Crystalline Products from Process Reactions - CORA. (2017, April 10).

- 3,3-difluorocyclobutanamine(CAS# 791061-00-2 ) - angenechemical.com. (n.d.).

- Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC. (n.d.).

- 5 - Organic Syntheses Procedure. (n.d.).

- troubleshooting common issues in 3-Amino-1-(furan-3-yl)propan-1-ol purification - Benchchem. (n.d.).

- Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. (n.d.).

- Metal-free fluorination strategy for amines: a sustainable and scalable one-pot synthesis of difluoramines via Selectfluor - ResearchGate. (n.d.).

- Rapid and Efficient Purification of Low-Concentration Fluoride-Containing Water Using Cationic Chitosan Fibers - MDPI. (2026, February 26).

- Synthesis of gem-Difluoroalkenes through Ramberg−Bäcklund Reaction of Alkyltriflones - Organic Syntheses. (2025, June 20).

- Purification of THP protected compound : r/Chempros - Reddit. (2025, March 11).

- ISOPROPYL 1-(BOC-AMINO)-3,3-DIFLUORO-CYCLOBUTANECARBOXYLATE | 1403766-72-2 - Sigma-Aldrich. (n.d.).

- Fluorinated Aminopyridines: Synthesis, Structure, and Rare Liquid-Liquid Cocrystal Formation Driven by Unusually Short N–H∙∙∙F–C Hydrogen Bonding - ResearchGate. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. guidechem.com [guidechem.com]

- 3. leapchem.com [leapchem.com]

- 4. CAS 637031-93-7: 3,3-difluorocyclobutanamine hydrochloride [cymitquimica.com]

- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]